molecular formula C9H16ClNO2 B2514195 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride CAS No. 2248291-24-7

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride

Cat. No.: B2514195
CAS No.: 2248291-24-7
M. Wt: 205.68
InChI Key: CKMUHDONAYPOSV-UHFFFAOYSA-N
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Description

3-Aminobicyclo[321]octane-3-carboxylic acid;hydrochloride is a bicyclic amino acid derivative It is known for its unique structure, which includes a bicyclo[321]octane ring system

Scientific Research Applications

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s recommended to refer to the MSDS for complete safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[3.2.1]octane ring system is formed through a series of cyclization reactions. These reactions often involve the use of strong acids or bases to facilitate the formation of the ring structure.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step typically requires the use of a suitable amine and a strong nucleophile.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction. This step often involves the use of carbon dioxide and a suitable catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt. This is typically achieved by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The amino and carboxylic acid groups can undergo substitution reactions with various reagents. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclic ring system.

    Reduction: Reduced forms of the amino and carboxylic acid groups.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: A similar bicyclic amino acid with a different ring structure.

    3-Aminobicyclo[3.2.1]octane-2-carboxylic acid: A closely related compound with a different position of the carboxylic acid group.

Uniqueness

3-Aminobicyclo[321]octane-3-carboxylic acid;hydrochloride is unique due to its specific ring structure and the position of the amino and carboxylic acid groups

Properties

IUPAC Name

3-aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)4-6-1-2-7(3-6)5-9;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMUHDONAYPOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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